molecular formula C12H17N3O2 B7563117 N-(2-Morpholinoethyl)nicotinamide

N-(2-Morpholinoethyl)nicotinamide

Cat. No. B7563117
M. Wt: 235.28 g/mol
InChI Key: JTNDORAWCIEWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Morpholinoethyl)nicotinamide is a chemical compound with the linear formula C12H17O2N3Cl2 . It is a derivative of nicotinamide, which is a form of vitamin B3 . It contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .


Synthesis Analysis

A series of this compound and N-(3-morpholinopropyl)nicotinamide derivatives have been designed, synthesized, and evaluated in vitro for their monoamine oxidase (MAO) A and B inhibitory activity and selectivity .


Molecular Structure Analysis

The molecular structure of this compound consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

This compound and its derivatives have been found to inhibit monoamine oxidase (MAO) A and B. Most of these synthesized compounds proved to be potent, and selective inhibitors of MAO-A rather than of MAO-B .

Scientific Research Applications

  • Monoamine Oxidase Inhibitors : A series of N-(2-morpholinoethyl)nicotinamide derivatives were synthesized and evaluated for their inhibitory activity and selectivity against monoamine oxidase (MAO) A and B. These compounds displayed potent MAO-A inhibitory properties, with 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide showing the highest potency and selectivity (Shi et al., 2010).

  • Corrosion Inhibition : N-(morpholinomethyl) nicotinamide, a Mannich base of nicotinamide, exhibited high corrosion inhibition efficiency on brass in acidic conditions. This efficiency is attributed to parameters like free energy, entropy, enthalpy, and was observed through techniques like weight loss and electrochemical methods (Zulfareen et al., 2017).

  • Stem Cell Applications : Nicotinamide, an amide form of vitamin B3, impacts cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, thus affecting embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

  • Neuroprotection in Glaucoma : Nicotinamide provides neuroprotection in glaucoma by safeguarding against mitochondrial and metabolic dysfunction. This includes protecting retinal ganglion cells in rodent models of ocular hypertensive, axon degenerative, and mitochondrial degenerative insults (Tribble et al., 2021).

  • Dermatological Applications : Nicotinamide (niacinamide) is used in dermatology for various applications, including nonmelanoma cancer prophylaxis, blistering disorders, acne vulgaris, and cosmetic indications. It functions as a precursor of coenzymes essential for numerous body reactions (Forbat et al., 2017).

  • Metabolic Effects in Cancer Cells : The metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells were studied using a global mass spectrometry-based metabolomic approach. This approach highlighted alterations in amino acids metabolism, the citric acid cycle (TCA), and the pentose phosphate pathway, suggesting nicotinamide's role in cellular metabolism (Tolstikov et al., 2014).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(11-2-1-3-13-10-11)14-4-5-15-6-8-17-9-7-15/h1-3,10H,4-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNDORAWCIEWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Morpholinoethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-Morpholinoethyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(2-Morpholinoethyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-Morpholinoethyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(2-Morpholinoethyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2-Morpholinoethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.